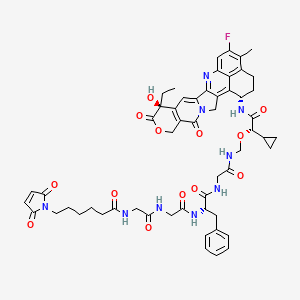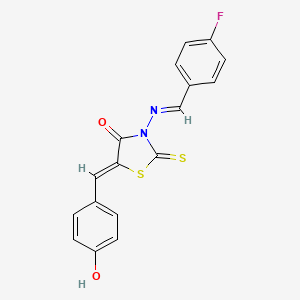
Alr2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alr2-IN-2 is a compound known for its inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications. Aldose reductase catalyzes the reduction of glucose to sorbitol, a process that can lead to various complications in diabetic patients . This compound has been studied for its potential to mitigate these complications by inhibiting the enzyme’s activity .
Preparation Methods
The synthesis of Alr2-IN-2 typically involves a series of chemical reactions designed to produce the desired inhibitory activity. One common synthetic route involves the reaction of specific aldehydes with amines to form intermediate compounds, which are then further reacted to produce this compound . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Alr2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Alr2-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms . In biology and medicine, it is investigated for its potential to treat diabetic complications by inhibiting aldose reductase . Additionally, this compound is used in the pharmaceutical industry to develop new drugs targeting aldose reductase and related pathways .
Mechanism of Action
The mechanism of action of Alr2-IN-2 involves its binding to the active site of aldose reductase, thereby inhibiting the enzyme’s activity . This inhibition prevents the reduction of glucose to sorbitol, reducing the accumulation of sorbitol and mitigating the associated complications . The molecular targets and pathways involved include the polyol pathway, which is a key pathway in the development of diabetic complications .
Comparison with Similar Compounds
Alr2-IN-2 is unique among aldose reductase inhibitors due to its specific binding affinity and inhibitory activity. Similar compounds include epalrestat, which is also an aldose reductase inhibitor but has different binding characteristics and potential side effects. Other similar compounds include various flavonoid inhibitors that have been studied for their potential to inhibit aldose reductase.
Properties
Molecular Formula |
C17H11FN2O2S2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(5Z)-3-[(E)-(4-fluorophenyl)methylideneamino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S2/c18-13-5-1-12(2-6-13)10-19-20-16(22)15(24-17(20)23)9-11-3-7-14(21)8-4-11/h1-10,21H/b15-9-,19-10+ |
InChI Key |
SXIVCVGTXXFVMO-SUQUQSPJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)

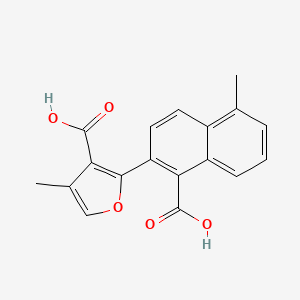
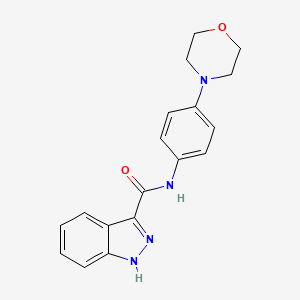
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
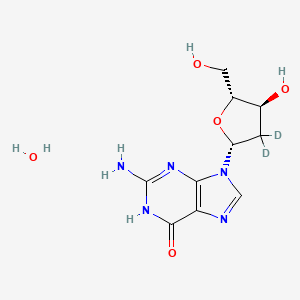
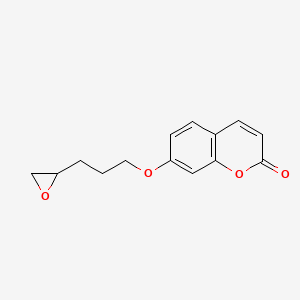
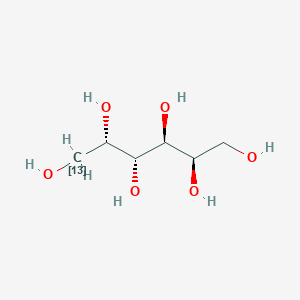
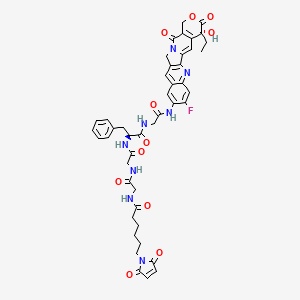
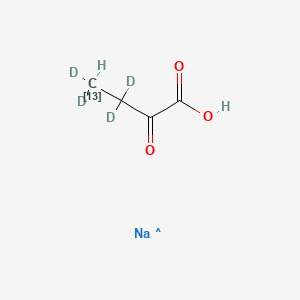
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
